N,N-Dimethyl-d6-formamide

Descripción

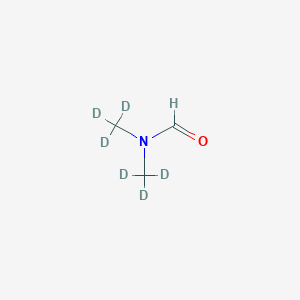

N,N-Dimethyl-d6-formamide (CAS [185990-36-7]) is a deuterated analog of N,N-Dimethylformamide (DMF), where all six hydrogen atoms in the two methyl groups (-CH₃) are replaced with deuterium (-CD₃). This isotopic substitution increases its molecular weight to 79.13 g/mol (vs. 73.09 g/mol for non-deuterated DMF) . The compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to deuterium's non-interfering signal in ¹H NMR, enabling precise analysis of solute interactions, such as lithium-ion coordination in polymer electrolytes . It also serves as a high-purity reference standard in chemical analysis, with suppliers like Shanghai ANPEL offering it in 99 atom% D purity .

Propiedades

IUPAC Name |

N,N-bis(trideuteriomethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584366 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185990-36-7 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185990-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Catalytic Carbonylation of Dimethylamine-d6 with Carbon Monoxide and Hydrogen

One of the industrially relevant methods for synthesizing N,N-dimethylformamide involves the catalytic reaction of dimethylamine with carbon monoxide and hydrogen under high pressure and temperature in the presence of a platinum group metal catalyst (e.g., ruthenium or rhodium complexes) in a polar, non-reactive solvent such as sulfolane. For the deuterated analog, dimethylamine-d6 (where the methyl groups are fully deuterated) is used as the amine source.

| Parameter | Typical Range |

|---|---|

| Temperature | 200–235 °C |

| Total Pressure | 3000–8000 psi (≈ 200–550 bar) |

| Partial Pressure H2 | ≥1500 psi |

| Catalyst | Ru or Rh complexes |

| Solvent | Polar aprotic, e.g., sulfolane |

| Molar Ratio (CO:H2:Amine) | ~1:1:0.1 to 1:1:2 |

Under these conditions, carbon monoxide and hydrogen react with dimethylamine-d6 to form N,N-Dimethyl-d6-formamide with high yields. The reaction proceeds via formation of formamide intermediates and involves nucleophilic attack on coordinated CO species by the amine. The solvent stabilizes the catalyst and reaction intermediates without participating in side reactions.

- High isotopic incorporation due to use of fully deuterated dimethylamine.

- Scalable for industrial production.

- High selectivity and yield.

Synthesis via Formamide and Deuterated Methylating Agents

Another approach involves methylation of formamide with deuterated methylating agents such as deuterated methyl iodide (CD3I) or dimethyl sulfate-d6. This method is more common in laboratory-scale synthesis.

- Formamide is reacted with CD3I or (CD3O)2SO4 in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent.

- The reaction proceeds via nucleophilic substitution, replacing the hydrogen atoms on the nitrogen with deuterated methyl groups.

- The reaction is typically conducted at moderate temperatures (50–100 °C) for several hours.

- Requires careful control to avoid incomplete methylation.

- The use of expensive deuterated methylating agents increases cost.

- Purification involves removal of salts and unreacted reagents.

Exchange Reactions Using Deuterated Solvents

In some cases, non-deuterated N,N-dimethylformamide can be subjected to hydrogen-deuterium exchange reactions under acidic or basic catalysis in the presence of deuterated solvents (e.g., D2O or CD3OD). However, this method is less efficient for complete methyl group deuteration due to the stability of the methyl C–H bonds.

The catalytic carbonylation method involves:

- Coordination of CO to the metal catalyst.

- Nucleophilic attack by dimethylamine-d6 on the coordinated CO.

- Formation of a formamide intermediate.

- Hydrogenation steps leading to this compound.

The methylation method proceeds via nucleophilic substitution on the methylating agent by the nitrogen of formamide, introducing deuterated methyl groups.

The preparation of this compound is best achieved by catalytic carbonylation of dimethylamine-d6 with carbon monoxide and hydrogen under high pressure and temperature in the presence of a platinum group catalyst and a polar aprotic solvent. This method offers high yields and isotopic purity suitable for industrial and research applications. Alternative laboratory methods include methylation of formamide with deuterated methylating agents, though these are less scalable and more costly.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-d6-formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: It can be reduced to form N,N-dimethyl-d6-amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: this compound oxide.

Reduction: N,N-Dimethyl-d6-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N,N-Dimethyl-d6-formamide serves as an effective polar aprotic solvent in numerous chemical reactions. Its ability to stabilize charged intermediates makes it invaluable in organic synthesis.

Key Roles in Organic Chemistry:

- Solvent : Used in reactions such as nucleophilic substitutions and coupling reactions.

- Reagent : Acts as a formylating agent in the Vilsmeier–Haack reaction.

- Catalyst : Facilitates various reactions including polymerizations and hydrolysis.

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for drug formulation and development. Its role as a solvent aids in the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Peptide Synthesis

- Application : this compound is commonly employed in peptide coupling reactions.

- Outcome : Enhanced yields and purity of peptide products due to its ability to solubilize reactants effectively.

Material Science

In material science, this compound is used in the production of polymers and coatings. Its properties contribute to the formation of high-performance materials.

Applications in Polymer Chemistry:

- Electrospinning : Utilized as a solvent for creating nanofibers from polymer solutions.

- Adhesives : Acts as a solvent for adhesives, improving their bonding properties.

Biological Research

Recent studies have indicated potential biological applications of this compound, particularly in medical research.

Case Study: Osteoporosis Research

- Study Focus : Investigated the effects of N,N-Dimethylformamide on high glucose-induced osteoporosis.

- Findings : The compound inhibited osteoclast differentiation by targeting specific signaling pathways (MAPK and NF-κB), suggesting therapeutic potential for diabetes-related bone loss .

Environmental Studies

This compound is also studied for its environmental impact and behavior, especially regarding its toxicity and degradation pathways.

Toxicological Insights:

- Liver Toxicity : Studies indicate that exposure to N,N-Dimethylformamide can lead to liver damage, with findings showing dose-dependent effects on liver weight and histopathology .

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl-d6-formamide involves its ability to act as a solvent and reagent in various chemical reactions. It can participate in hydrogen bonding, nucleophilic substitution, and other interactions due to the presence of the formyl group and deuterated methyl groups. These interactions influence the solubility, reactivity, and conformation of molecules in different experimental scenarios .

Comparación Con Compuestos Similares

Structural and Physical Properties

Key Differences :

Cost and Availability

- This compound : Significantly costlier (e.g., ~$350/g for 99 atom% D) due to deuterium enrichment processes .

- DMF/DMAc : Commodity chemicals priced at <$50/kg, with broad industrial availability .

Research Findings and Case Studies

- NMR Studies: In polymer electrolytes, this compound revealed Li⁺-SN (succinonitrile) interactions via ¹H NMR peak shifts, undetectable with non-deuterated DMF .

- Synthetic Utility : DMF-d6 served as a deuterated solvent in microwave-assisted synthesis of p-aldehyde phenylcarbazole, demonstrating compatibility with anhydrous conditions .

- Toxicity Mitigation : Regulatory guidelines recommend substituting DMF with DMAc or deuterated analogs in controlled environments to reduce workplace exposure .

Actividad Biológica

N,N-Dimethyl-d6-formamide (DMF-d6) is a deuterated form of N,N-Dimethylformamide (DMF), a widely used solvent in organic synthesis and chemical reactions. While the biological activity of DMF has been extensively studied, the specific characteristics of DMF-d6, particularly in biological contexts, are less well-documented. This article reviews the known biological activities of DMF, inferring potential implications for its deuterated counterpart.

Chemical Structure and Properties:

- Molecular Formula: C₃H₇D₆N O

- CAS Number: 185990-36-7

- Molecular Weight: 99.16 g/mol

DMF is known for its ability to dissolve a wide range of polar and nonpolar compounds due to its unique dipolar aprotic nature. The deuterated version, DMF-d6, retains similar properties but is utilized primarily in NMR spectroscopy for studying molecular dynamics and interactions without interference from hydrogen signals.

Metabolism:

DMF undergoes rapid metabolism primarily in the liver through hydroxylation, yielding N-hydroxymethyl-N-methylformamide (HMMF) as a major metabolite. This metabolic pathway is mediated by cytochrome P450 enzymes, particularly CYP2E1 . In humans and animals, the metabolism leads to various metabolites that can have different biological effects.

Biological Activity

Toxicological Profile:

Research indicates that DMF exhibits low acute toxicity in mammals:

Chronic exposure studies have identified the liver as the primary target organ for toxicity, with significant effects observed at concentrations as low as 25 ppm in inhalation studies . Notably, DMF has not been shown to induce chromosomal aberrations or gene mutations in various test systems.

Reproductive and Developmental Toxicity:

In continuous breeding studies with mice, oral administration of DMF revealed significant reproductive toxicity characterized by reduced fertility and litter sizes at high doses (1000–7000 ppm) . Developmental toxicity was also noted, impacting pup survival and growth rates.

Case Studies

-

Hepatotoxicity in Rats:

A study demonstrated increased serum sorbitol dehydrogenase activity following intraperitoneal administration of DMF, indicating liver damage at higher doses . The hepatotoxic effects were more pronounced than those observed with its metabolites. -

Inhalation Studies in Cynomolgus Monkeys:

Cynomolgus monkeys exposed to 500 ppm of DMF for six hours per day showed no measurable adverse effects over a two-week period . However, long-term exposure studies indicated potential risks associated with chronic inhalation. -

Genotoxicity Testing:

Various studies on mutagenicity have yielded mixed results. While some tests indicated potential DNA damage in yeast models, other studies showed no mutagenic effects in bacteria such as Salmonella typhimurium or Escherichia coli under both activated and non-activated conditions .

Summary of Findings

The biological activity of this compound is closely related to that of its non-deuterated form. Key findings include:

| Property/Effect | Observation |

|---|---|

| Acute Toxicity | Low; LD50 values indicate relatively safe levels |

| Chronic Toxicity | Liver is primary target; hepatotoxicity observed |

| Reproductive Toxicity | Reduced fertility and litter size at high doses |

| Genotoxicity | Mixed results; some evidence of DNA damage |

Q & A

Q. Methodological Guidance

- Employ reverse-phase HPLC with a C18 column and UV detection at 210 nm to separate deuterated and non-deuterated species.

- For residual protons, use -NMR with a cryoprobe to detect impurities at <0.1% levels.

- Note that deuterated solvents may exhibit slight retention time shifts (~0.2–0.5 min) compared to non-deuterated analogs, requiring adjusted calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.